molecular formula C28H30FN5O5 B10831497 Golcadomide CAS No. 2379572-34-4

Golcadomide

Cat. No.: B10831497
CAS No.: 2379572-34-4
M. Wt: 535.6 g/mol
InChI Key: NZYDBVQXOGPDDU-QHCPKHFHSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Golcadomide involve multiple steps, including the formation of key intermediates and their subsequent functionalization. The industrial production methods are proprietary and involve optimized conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are not publicly available due to proprietary restrictions .

Chemical Reactions Analysis

Golcadomide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Golcadomide has a wide range of scientific research applications, including:

Mechanism of Action

Golcadomide works by interacting with cereblon, a CRL4 cereblon E3 ubiquitin ligase substrate receptor. This interaction induces the recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos. Compared to other immunomodulatory agents, this compound demonstrates a faster, deeper, and more sustained degradation of these transcription factors. This leads to the derepression of cyclin-dependent kinase inhibitors and interferon-stimulated genes, resulting in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous non-Hodgkin lymphoma cell lines .

Comparison with Similar Compounds

Golcadomide is unique in its ability to induce targeted degradation of Ikaros and Aiolos with greater efficiency compared to other compounds. Similar compounds include:

This compound’s unique properties make it a promising candidate for targeted cancer therapies and other medical applications.

Properties

CAS No.

2379572-34-4

Molecular Formula

C28H30FN5O5

Molecular Weight

535.6 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione

InChI

InChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1

InChI Key

NZYDBVQXOGPDDU-QHCPKHFHSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Origin of Product

United States

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